2-Dimethylamino-3-chloro-1,4-naphthoquinone
Overview
Description
2-Dimethylamino-3-chloro-1,4-naphthoquinone is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.672 g/mol . It is a derivative of 1,4-naphthoquinone, which is known for its diverse biological activities and applications in various fields . This compound is characterized by the presence of a dimethylamino group and a chlorine atom attached to the naphthoquinone core, making it a unique and valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of 2-Dimethylamino-3-chloro-1,4-naphthoquinone typically involves the reaction of 2-chloro-1,4-naphthoquinone with dimethylamine under specific conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent recovery and waste management to comply with environmental regulations .
Chemical Reactions Analysis
2-Dimethylamino-3-chloro-1,4-naphthoquinone undergoes various chemical reactions, including oxidation, reduction, and substitution . Some common reactions include:
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Dimethylamino-3-chloro-1,4-naphthoquinone has a wide range of scientific research applications due to its unique chemical structure and properties . Some of the key applications include:
Biology: It is used in studies related to enzyme inhibition, redox reactions, and cellular signaling pathways.
Medicine: The compound has shown potential as an antimicrobial and antitumor agent in preclinical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-3-chloro-1,4-naphthoquinone is primarily related to its redox properties . The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can cause oxidative stress in cells . This oxidative stress can lead to cell death, making the compound effective against certain types of cancer cells and microorganisms . Additionally, the compound can interact with various cellular targets, including enzymes and proteins, disrupting their normal functions .
Comparison with Similar Compounds
2-Dimethylamino-3-chloro-1,4-naphthoquinone is unique due to the presence of both a dimethylamino group and a chlorine atom on the naphthoquinone core . Similar compounds include:
2-Chloro-3-dodecylamino-1,4-naphthoquinone: This compound has a longer alkyl chain, which can affect its solubility and biological activity.
3-Chloro-2-(3,4-dimethylanilino)-1,4-naphthoquinone: This compound has an anilino group instead of a dimethylamino group, leading to different chemical and biological properties.
2-Chloro-3-(cyclohexylamino)-1,4-naphthoquinone: The cyclohexylamino group in this compound provides different steric and electronic effects compared to the dimethylamino group.
These similar compounds highlight the versatility of the naphthoquinone core in creating a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
2-chloro-3-(dimethylamino)naphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-14(2)10-9(13)11(15)7-5-3-4-6-8(7)12(10)16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLFQVQZSKRPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)C2=CC=CC=C2C1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201714 | |
Record name | 2-Dimethylamino-3-chloro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5350-26-5 | |
Record name | 2-Chloro-3-(dimethylamino)-1,4-naphthalenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5350-26-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Dimethylamino-3-chloro-1,4-naphthoquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005350265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Dimethylamino-3-chloro-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-3-DIMETHYLAMINO-(1,4)NAPHTHOQUINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Dimethylamino-3-chloro-1,4-naphthoquinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XED3NK8CXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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